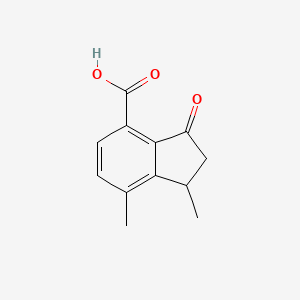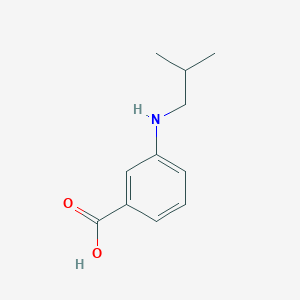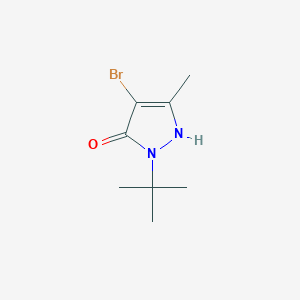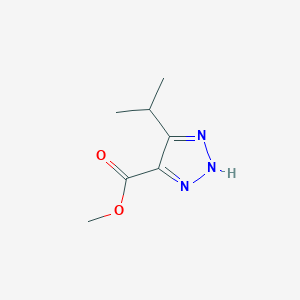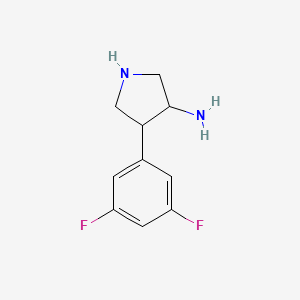
4-(3,5-Difluorophenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the 3,5-Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine, under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-(3,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.
Reduction Products: Reduced forms such as amines or alcohols.
Substitution Products: Compounds with new functional groups replacing the original substituents.
科学的研究の応用
4-(3,5-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications:
作用機序
The mechanism of action of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure and exhibit similar biological activities.
Fluorinated Aromatic Compounds: Compounds like 3,5-difluorobenzylamine and 3,5-difluorophenylalanine have similar fluorinated aromatic rings and may exhibit comparable properties.
Uniqueness: 4-(3,5-Difluorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the 3,5-difluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C10H12F2N2 |
|---|---|
分子量 |
198.21 g/mol |
IUPAC名 |
4-(3,5-difluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2 |
InChIキー |
FYBQFHJIWWIAHL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)N)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


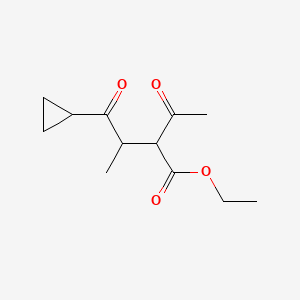
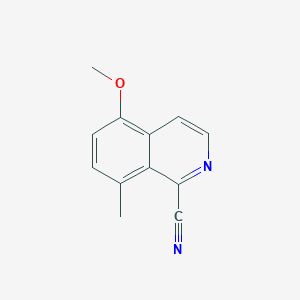
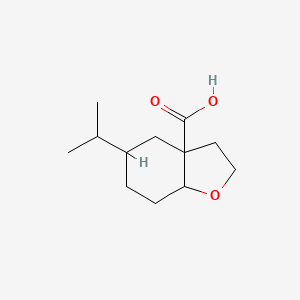
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)

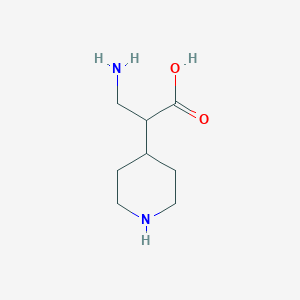
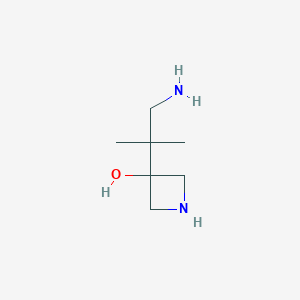
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

